1-Benzyl-3-methylpiperidine
Overview
Description
1-Benzyl-3-methylpiperidine is an organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that play a significant role in the synthesis of various pharmaceuticals and alkaloids. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and a methyl group at the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-Benzyl-3-methylpyridinium salts. This method involves the reduction of the pyridinium salt using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products:
Oxidation: N-oxides or ketones.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Benzyl-3-methylpiperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpiperidine: Similar structure but lacks the methyl group at the third carbon atom.
3-Methylpiperidine: Similar structure but lacks the benzyl group at the nitrogen atom.
N-Benzylpiperidine: Similar structure but lacks the methyl group at the third carbon atom.
Uniqueness: 1-Benzyl-3-methylpiperidine is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWBPBFUKIDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383463 | |
Record name | 1-benzyl-3-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6560-75-4 | |
Record name | 1-benzyl-3-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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